molecular formula C26H30N2O5 B11685194 3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate

3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate

Cat. No.: B11685194
M. Wt: 450.5 g/mol
InChI Key: PVUZKXLDDQHXKW-UHFFFAOYSA-N
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Description

3-METHYLBUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]BENZOATE is a complex organic compound with a unique structure that includes an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYLBUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]BENZOATE typically involves the reaction of 3-methylbutanol with 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-methylpentanamido]benzoic acid. The reaction conditions often require the use of a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-METHYLBUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-METHYLBUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYLBUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]BENZOATE involves its interaction with specific molecular targets. The isoindole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYLBUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ester and amide functionalities, along with the isoindole moiety, makes it a versatile compound for various applications .

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

3-methylbutyl 4-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]benzoate

InChI

InChI=1S/C26H30N2O5/c1-16(2)13-14-33-26(32)18-9-11-19(12-10-18)27-23(29)22(15-17(3)4)28-24(30)20-7-5-6-8-21(20)25(28)31/h5-12,16-17,22H,13-15H2,1-4H3,(H,27,29)

InChI Key

PVUZKXLDDQHXKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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